molecular formula C8H5FN2OS B1445260 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1342386-00-8

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B1445260
CAS No.: 1342386-00-8
M. Wt: 196.2 g/mol
InChI Key: KENLNKGREQWPPC-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group and a thiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Applications in materials science, particularly in the development of new polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
  • 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
  • 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol

Uniqueness

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENLNKGREQWPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 2
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 3
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 4
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

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